N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide
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Overview
Description
N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring, an azetidine ring, and a pyridine carboxamide group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide typically involves multi-step reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrazine or pyridine rings.
Reduction: Reduction reactions can alter the azetidine ring or other functional groups.
Substitution: Common in modifying the pyrazine or pyridine rings to introduce new functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine amide structure but differ in the other functional groups attached.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but include a bromine atom and an imidazo ring.
Uniqueness
N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide is unique due to its combination of pyrazine, azetidine, and pyridine carboxamide groups.
Properties
Molecular Formula |
C13H13N5O |
---|---|
Molecular Weight |
255.28 g/mol |
IUPAC Name |
N-(1-pyrazin-2-ylazetidin-3-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H13N5O/c19-13(10-2-1-3-14-6-10)17-11-8-18(9-11)12-7-15-4-5-16-12/h1-7,11H,8-9H2,(H,17,19) |
InChI Key |
BXDYSQHJPWQEFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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